REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4](F)[C:3]=1[N+:10]([O-:12])=[O:11].C(N(CC)CC)C.[F:20]C1C=C(F)C=CC=1N>[C].[Pd]>[F:1][C:2]1[CH:7]=[C:6]([F:20])[C:5]([Cl:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=C1)Cl)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed twice with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was treated with dichloromethane
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 15 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of water, and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the remaining solvent
|
Type
|
CUSTOM
|
Details
|
gave 1.25 g
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C(=C1)F)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |